cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride: is a complex organic compound featuring a bicyclo[222]octane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride typically involves multiple steps. One common approach is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and subsequent functionalization steps introduce the m-chlorophenyl and dimethylaminomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Mitindomide: A bicyclo[2.2.2]octene analogue that inhibits topoisomerase II and promotes DNA-interstrand cross-linking.
Norbornene Amide Derivatives: Potent inhibitors of 11β-hydroxysteroid dehydrogenase type-I (HSD1).
Uniqueness
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(222)octane hydrochloride is unique due to its specific substitution pattern and the presence of the m-chlorophenyl and dimethylaminomethyl groups
Properties
CAS No. |
62373-85-7 |
---|---|
Molecular Formula |
C17H25Cl2N |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[(2R,3S)-3-(3-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-6-8-13(9-7-12)17(16)14-4-3-5-15(18)10-14;/h3-5,10,12-13,16-17H,6-9,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
InChI Key |
BFFCLLYUCFWJSF-IIXQMZGWSA-N |
Isomeric SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC(=CC=C3)Cl.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC(=CC=C3)Cl)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.